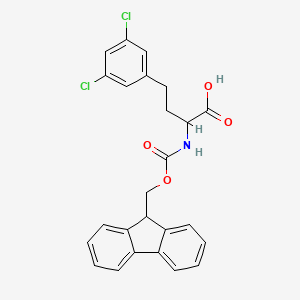
Fmoc-3,5-dichloro-D-homophenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-3,5-dichloro-D-homophenylalanine is a derivative of homophenylalanine, a non-proteinogenic amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The 3,5-dichloro substitution on the phenyl ring adds unique chemical properties to the molecule, making it valuable in various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3,5-dichloro-D-homophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-homophenylalanine is protected using the Fmoc group. This is achieved by reacting D-homophenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Chlorination: The phenyl ring of the protected amino acid is then chlorinated at the 3 and 5 positions using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and chlorination reactions efficiently.
Automated Purification Systems: High-performance liquid chromatography (HPLC) or other automated systems are employed for the purification of the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-3,5-dichloro-D-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Peptide Coupling: The compound is commonly used in peptide synthesis, where it undergoes coupling reactions with other amino acids to form peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are used under mild conditions.
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Peptide Coupling: Coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in the presence of a base.
Major Products
Substitution Reactions: Substituted derivatives of this compound.
Deprotection: D-homophenylalanine derivatives with free amino groups.
Peptide Coupling: Peptides containing this compound as a residue.
Wissenschaftliche Forschungsanwendungen
Fmoc-3,5-dichloro-D-homophenylalanine has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its unique chemical properties.
Medicinal Chemistry: The compound is used in the design and synthesis of novel therapeutic agents, particularly those targeting specific protein-protein interactions.
Biological Studies: It serves as a tool in studying the structure-activity relationships of peptides and proteins.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Fmoc-3,5-dichloro-D-homophenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The dichloro substitutions on the phenyl ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in the design of peptides with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fmoc-3,4-dichloro-D-homophenylalanine
- Fmoc-2,3-dichloro-D-homophenylalanine
- Fmoc-3,5-dichloro-L-homophenylalanine
Uniqueness
Fmoc-3,5-dichloro-D-homophenylalanine is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can significantly influence its chemical reactivity and interactions. This makes it distinct from other dichloro-substituted homophenylalanine derivatives and valuable in applications requiring precise control over molecular interactions.
Eigenschaften
Molekularformel |
C25H21Cl2NO4 |
|---|---|
Molekulargewicht |
470.3 g/mol |
IUPAC-Name |
4-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-16-11-15(12-17(27)13-16)9-10-23(24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22-23H,9-10,14H2,(H,28,31)(H,29,30) |
InChI-Schlüssel |
HPBJGYDXAJROMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC(=C4)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


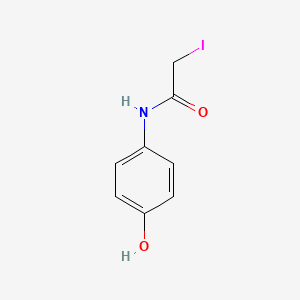
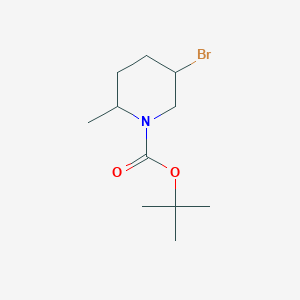
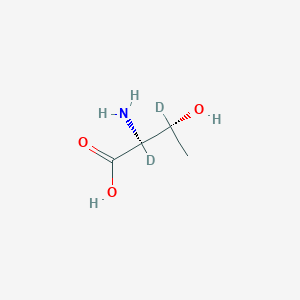
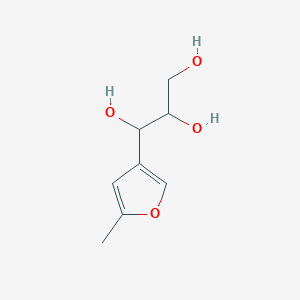
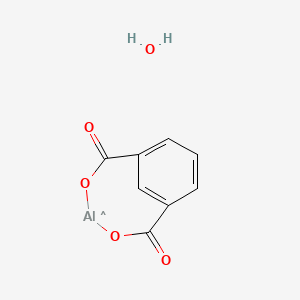
![N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt)](/img/structure/B12305038.png)
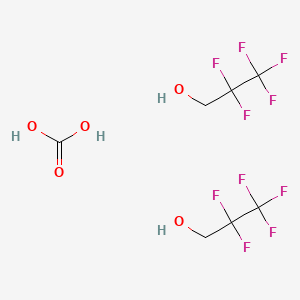
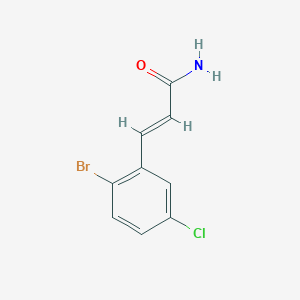


![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B12305065.png)
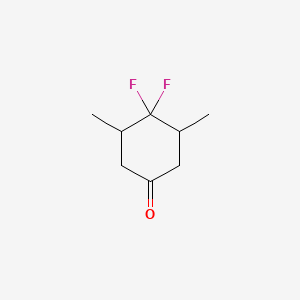
![rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis](/img/structure/B12305077.png)
![Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12305080.png)
